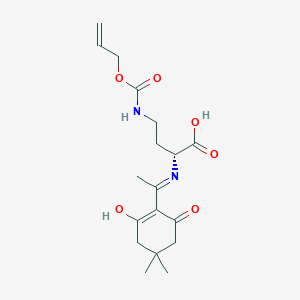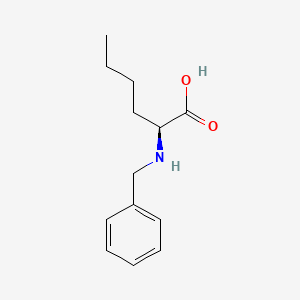
L-2-Thienylalanin
Übersicht
Beschreibung
Beta-2-Thienyl-L-Alanin: ist eine Aminosäure, die eine Thiophen-Seitenkette enthält. Es ist ein Phenylalanin-Antagonist und wird im Guthrie-Test zur Frühdiagnose von Phenylketonurie eingesetzt .
Wissenschaftliche Forschungsanwendungen
Beta-2-Thienyl-L-alanine has a wide range of scientific research applications:
Chemistry: In chemistry, beta-2-Thienyl-L-alanine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methods .
Biology: In biology, this compound is used to study the effects of phenylalanine antagonists on various biological processes. It is also used in the Guthrie test for early diagnosis of phenylketonuria .
Medicine: In medicine, beta-2-Thienyl-L-alanine is explored for its potential therapeutic applications. It is used in the development of drugs for treating conditions related to phenylalanine metabolism .
Industry: In the industrial sector, beta-2-Thienyl-L-alanine is used in the production of pharmaceuticals and other chemical products. Its unique properties make it valuable for various industrial applications .
Wirkmechanismus
Target of Action
The primary target of L-2-Thienylalanine is Phenylalanine-4-hydroxylase , a non-heme iron enzyme found in humans . This enzyme plays a crucial role in the conversion of L-phenylalanine to L-tyrosine, a process that is essential for the normal functioning of the body .
Mode of Action
L-2-Thienylalanine acts as an analogue of phenylalanine . It is incorporated into proteins in place of phenylalanine, resulting in the production of inactive proteins . This substitution disrupts the normal functioning of the proteins, thereby inhibiting the growth of certain organisms like bacteria .
Biochemical Pathways
The action of L-2-Thienylalanine affects the biochemical pathways related to the synthesis of proteins. By replacing phenylalanine in the protein structure, it disrupts the normal functioning of the proteins and affects the associated biochemical pathways . .
Result of Action
The primary result of L-2-Thienylalanine’s action is the inhibition of growth in certain organisms. This is due to the production of inactive proteins caused by the substitution of phenylalanine with L-2-Thienylalanine .
Action Environment
The action, efficacy, and stability of L-2-Thienylalanine can be influenced by various environmental factors. For instance, the presence of phenylalanine in the growth medium can affect the action of L-2-Thienylalanine. If both phenylalanine and L-2-Thienylalanine are available, the bacteria will grow as phenylalanine out-competes the analogue, minimizing its incorporation and allowing growth .
Biochemische Analyse
Biochemical Properties
L-2-Thienylalanine acts as a competitive substrate analogue and activator of human Phenylalanine Hydroxylase (PAH) . PAH is a non-heme iron enzyme that catalyses the conversion of L-phenylalanine to form L-tyrosine in the presence of the cofactor tetrahydrobiopterin and dioxygen .
Cellular Effects
The effects of L-2-Thienylalanine on cells are primarily mediated through its interaction with PAH. By acting as a competitive substrate analogue, L-2-Thienylalanine can influence the activity of PAH, thereby affecting cellular metabolism of phenylalanine .
Molecular Mechanism
L-2-Thienylalanine exerts its effects at the molecular level by binding to PAH, thereby influencing its activity. This binding interaction can lead to changes in enzyme activity, potentially affecting the conversion of L-phenylalanine to L-tyrosine .
Metabolic Pathways
L-2-Thienylalanine is involved in the metabolic pathway of phenylalanine, acting as a competitive substrate analogue for PAH. This interaction can influence the metabolic flux of phenylalanine .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Beta-2-Thienyl-L-Alanin kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Verwendung eines chiralen Hydrierungskatalysators. Eine weitere Methode beinhaltet eine photolytische Reaktion unter Verwendung von chiraler Dibenzoyltartarsäure oder deren Derivaten als photolytisches Mittel . Zusätzlich können biologische Reaktionen unter Verwendung von Mikroorganismen oder Enzymen zur Produktion von Beta-2-Thienyl-L-Alanin eingesetzt werden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Beta-2-Thienyl-L-Alanin beinhaltet oft die Verwendung von chiralen Hydrierungskatalysatoren oder photolytischen Mitteln, um eine hohe optische Reinheit zu erreichen. Diese Methoden werden aufgrund ihrer Effizienz und der Fähigkeit, große Mengen der Verbindung zu produzieren, bevorzugt .
Chemische Reaktionsanalyse
Arten von Reaktionen: Beta-2-Thienyl-L-Alanin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essenziell, um die Verbindung für verschiedene Anwendungen zu modifizieren .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von Beta-2-Thienyl-L-Alanin führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .
Wissenschaftliche Forschungsanwendungen
Beta-2-Thienyl-L-Alanin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: In der Chemie wird Beta-2-Thienyl-L-Alanin als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur macht es wertvoll für die Untersuchung von Reaktionsmechanismen und die Entwicklung neuer Synthesemethoden .
Biologie: In der Biologie wird diese Verbindung verwendet, um die Auswirkungen von Phenylalanin-Antagonisten auf verschiedene biologische Prozesse zu untersuchen. Es wird auch im Guthrie-Test zur Frühdiagnose von Phenylketonurie eingesetzt .
Medizin: In der Medizin wird Beta-2-Thienyl-L-Alanin auf seine potenziellen therapeutischen Anwendungen hin untersucht. Es wird bei der Entwicklung von Medikamenten zur Behandlung von Erkrankungen im Zusammenhang mit dem Phenylalanin-Stoffwechsel eingesetzt .
Industrie: In der Industrie wird Beta-2-Thienyl-L-Alanin bei der Produktion von Pharmazeutika und anderen chemischen Produkten verwendet. Seine einzigartigen Eigenschaften machen es für verschiedene industrielle Anwendungen wertvoll .
Wirkmechanismus
Beta-2-Thienyl-L-Alanin entfaltet seine Wirkung, indem es als Phenylalanin-Antagonist wirkt. Es zielt auf Phenylalanin-4-Hydroxylase ab, ein Enzym, das am Stoffwechsel von Phenylalanin beteiligt ist . Durch die Hemmung dieses Enzyms stört Beta-2-Thienyl-L-Alanin den normalen Stoffwechsel von Phenylalanin, was zu verschiedenen biologischen Effekten führt .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-2-Thienyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of beta-2-Thienyl-L-alanine, while reduction reactions may yield reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Phenylalanin: Eine essentielle Aminosäure mit einer ähnlichen Struktur, aber ohne die Thiophen-Seitenkette.
Tyrosin: Eine weitere Aminosäure, die Phenylalanin ähnelt, aber eine Hydroxylgruppe am Benzolring hat.
Einzigartigkeit: Beta-2-Thienyl-L-Alanin ist einzigartig aufgrund seiner Thiophen-Seitenkette, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es für bestimmte Anwendungen wertvoll, bei denen andere Aminosäuren nicht geeignet sind .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177100 | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22574-47-6, 22951-96-8 | |
| Record name | 3-(2-Thienyl)alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022574476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022951968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-2-Thienyl-L-alanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03673 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-(2-Thienyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-THIENYL)-L-ALANINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-2-THIENYL-L-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EMW41BM77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 3-(2-Thienyl)-L-alanine interact with human phenylalanine hydroxylase (hPAH), and what are the downstream effects?
A: 3-(2-Thienyl)-L-alanine binds to hPAH, a key enzyme in phenylalanine metabolism, mimicking the natural substrate L-phenylalanine. [, ] This binding triggers a conformational change in hPAH, transitioning it from a low-activity state to a high-activity state. [] This transition, observable through techniques like surface plasmon resonance, suggests that TIH acts as an activator of hPAH. [] While TIH can bind to the active site, it does not undergo the hydroxylation reaction typical of L-phenylalanine, making it a competitive substrate analog. [, ]
Q2: What is known about the structural characteristics of 3-(2-Thienyl)-L-alanine?
A: While specific spectroscopic data is limited in the provided research, we know that 3-(2-Thienyl)-L-alanine is a non-natural amino acid. Its structure replaces the benzene ring of phenylalanine with a thiophene ring. This substitution significantly impacts its interaction with enzymes like hPAH. [, ] Crystallographic studies have provided detailed insights into the binding mode of TIH within the active site of hPAH, highlighting the influence of the thiophene ring on its binding orientation and interactions with key residues. [, ]
Q3: How does the structure of 3-(2-Thienyl)-L-alanine relate to its activity on human phenylalanine hydroxylase?
A: The replacement of the benzene ring in phenylalanine with the thiophene ring in 3-(2-Thienyl)-L-alanine is crucial for its interaction with hPAH. [, ] Studies employing structural analogs of TIH, particularly those with modifications to the thiophene ring, could shed light on the specific structural features responsible for its binding affinity and ability to induce the active conformation in hPAH. Understanding these structure-activity relationships is crucial for designing more potent and selective modulators of hPAH activity.
Q4: Beyond human phenylalanine hydroxylase, does 3-(2-Thienyl)-L-alanine interact with other enzymes?
A: Research indicates that 3-(2-Thienyl)-L-alanine can also interact with ATP-phosphoribosyltransferase (ATP-PRT) from Mycobacterium tuberculosis. [] This enzyme, crucial for histidine biosynthesis in the bacteria, is structurally distinct from hPAH. Interestingly, TIH acts as an allosteric activator of ATP-PRT, showcasing its ability to modulate enzyme activity through diverse mechanisms. []
Q5: What are the implications of 3-(2-Thienyl)-L-alanine's interaction with Mycobacterium tuberculosis ATP-phosphoribosyltransferase?
A: The discovery that 3-(2-Thienyl)-L-alanine acts as an allosteric activator of ATP-PRT in Mycobacterium tuberculosis opens exciting avenues for research. [] Given that ATP-PRT is essential for the bacteria and absent in humans, understanding how TIH modulates its activity could provide valuable insights for developing novel anti-tuberculosis drugs. Further research is needed to explore the potential of TIH derivatives as leads for new therapeutic interventions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-cyclohexylcyclohexanamine;(2S)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B613203.png)







